ZK110841

Description

Properties

Molecular Formula |

C21H33ClO4 |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

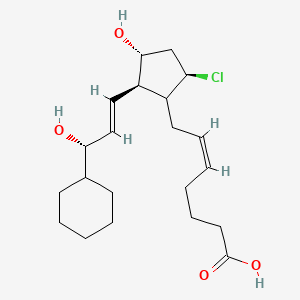

(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1-,13-12+/t16?,17-,18-,19-,20-/m1/s1 |

InChI Key |

ZOQXTNLUBHPZOZ-GZFHOOQWSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H](C2C/C=C\CCCC(=O)O)Cl)O)O |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Interactions of ZK110841: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for the compound ZK110841. By delving into its core pharmacology, this document outlines the molecular targets, summarizes key quantitative data, and details the experimental protocols used to elucidate its function. The information presented is intended to support further research and development efforts within the scientific community.

Core Mechanism of Action: Selective Antagonism of the Prostanoid EP1 Receptor

This compound is characterized as a selective antagonist for the prostanoid EP1 receptor. Its mechanism of action is primarily defined by its ability to competitively bind to this receptor, thereby inhibiting the downstream signaling typically initiated by the endogenous ligand, prostaglandin E2 (PGE2). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations. This compound effectively blocks this signaling cascade by preventing the initial binding of PGE2.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data that characterizes the interaction of this compound with the human prostanoid EP1 receptor. This data is derived from radioligand binding assays, which are fundamental in determining the affinity of a compound for its receptor.

| Parameter | Value | Species | Receptor | Assay Type | Reference |

| pKi | 8.1 | Human | EP1 | Radioligand Binding | [1] |

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity of the antagonist for the receptor.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific and reproducible experimental methodologies. The following section details the protocol for the radioligand binding assay used to determine its affinity for the human EP1 receptor.

Radioligand Binding Assay for Human EP1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the cloned human EP1 prostanoid receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the cloned human EP1 prostanoid receptor.

-

Radioligand: [3H]-PGE2 (Tritiated prostaglandin E2) as the radiolabeled agonist.

-

Competitor: this compound (unlabeled).

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, EDTA).

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: A mixture containing the cell membranes, [3H]-PGE2 at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound) is prepared in the assay buffer.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]-PGE2, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Signaling cascade of the prostanoid EP1 receptor and the inhibitory action of this compound.

Caption: Step-by-step workflow for the radioligand binding assay to determine antagonist affinity.

References

ZK110841 as a Prostaglandin D2 Mimetic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK110841 is a potent and selective synthetic agonist of the Prostaglandin D2 (PGD2) DP1 receptor. As a PGD2 mimetic, it activates the DP1 receptor, a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade culminates in various physiological responses, most notably the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and functional activity, and detailed protocols for key experimental assays.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and platelet function. Its effects are mediated through two distinct G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cAMP levels, which in turn mediates cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.

This compound is a synthetic analog of PGD2 that acts as a potent and selective agonist for the DP1 receptor. Its stability and selectivity make it a valuable tool for elucidating the physiological roles of the PGD2-DP1 signaling pathway and for the development of novel therapeutic agents targeting this pathway. This guide will delve into the technical details of this compound's function as a PGD2 mimetic.

Mechanism of Action: The DP1 Signaling Pathway

This compound mimics the action of PGD2 by binding to and activating the DP1 receptor. This initiates a well-defined signaling cascade:

-

Receptor Binding: this compound binds to the extracellular domain of the DP1 receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates various downstream target proteins, leading to the ultimate cellular response. Key downstream effectors in this pathway include the transcription factor cAMP response element-binding protein (CREB) and the T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1), which is involved in the activation of the Rho GTPase, Rac1.

Figure 1: this compound/PGD2-DP1 Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the DP1 receptor and its functional consequences.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| This compound | DP1 | Human | Radioligand Binding | 9.5 | ~0.32 | [1] |

| PGD2 | DP1 | Human | Radioligand Binding | 8.7 | ~2.0 | [1] |

Table 2: Functional Activity - cAMP Stimulation

| Compound | Assay | Cell Type | EC50 (nM) | Reference |

| This compound | cAMP Accumulation | Not Specified | 0.2 | |

| PGD2 | cAMP Accumulation | Not Specified | 0.5 |

Table 3: Anti-Platelet Activity

| Compound | Effect | Agonist | IC50 | Reference |

| This compound | Potent inhibitor of platelet aggregation | ADP, Collagen | Not Available | [2] |

Note: While this compound is documented as a potent inhibitor of platelet aggregation, specific IC50 values for ADP and collagen-induced aggregation were not available in the public literature reviewed for this guide.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the DP1 receptor.

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human DP1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a fixed, subsaturating concentration of a radiolabeled DP1 receptor ligand (e.g., [³H]-PGD2).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled DP1 agonist or antagonist.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.

Figure 3: Experimental Workflow for cAMP Measurement Assay.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the DP1 receptor in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells.

-

Incubate at 37°C for a specified period (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol assesses the inhibitory effect of this compound on platelet aggregation.

Figure 4: Experimental Workflow for Platelet Aggregation Assay.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Place a cuvette with PRP into the sample well of a light transmission aggregometer and a cuvette with PPP into the reference well.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a defined period at 37°C with stirring.

-

Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to the PRP to induce aggregation.

-

Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

The maximum aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation).

-

Conclusion

This compound is a valuable pharmacological tool for studying the PGD2-DP1 signaling pathway. Its potency and selectivity as a DP1 receptor agonist make it an ideal compound for in vitro and in vivo investigations into the physiological and pathophysiological roles of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the DP1 receptor for therapeutic intervention, particularly in the context of cardiovascular diseases where platelet aggregation is a key factor. Further research to elucidate the full range of its pharmacological effects and to obtain more extensive quantitative data will be beneficial for its potential clinical applications.

References

ZK110841: A Technical Overview of its DP-Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK110841 is a potent and selective synthetic agonist of the Prostaglandin D2 (PGD2) receptor, commonly known as the DP receptor. As a stable analog of PGD2, this compound has been instrumental in the characterization of DP receptor pharmacology and its associated signaling pathways. This technical guide provides a comprehensive overview of the DP-receptor agonist activity of this compound, including its quantitative pharmacological data, the experimental protocols used for its characterization, and a visualization of the pertinent signaling cascades.

Quantitative Pharmacological Data

The agonist activity of this compound at the DP receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, demonstrating its high affinity and potency.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| This compound | human DP | Radioligand Binding | Ki | 0.3 | HEK 293(EBNA) | [1] |

| This compound | human DP | Functional (cAMP) | EC50 | 0.2 | HEK 293(EBNA) | [1] |

| This compound | bovine DP | Functional (cAMP) | EC50 | 10-30 | Bovine Embryonic Trachea (EBTr) | [2] |

| PGD2 | human DP | Radioligand Binding | Ki | 0.6 | HEK 293(EBNA) | [1] |

| PGD2 | human DP | Functional (cAMP) | EC50 | 0.5 | HEK 293(EBNA) | [1] |

| PGD2 | bovine DP | Functional (cAMP) | EC50 | 10-30 | Bovine Embryonic Trachea (EBTr) | [2] |

These data highlight that this compound is equipotent, and in some assays slightly more potent, than the endogenous ligand PGD2 in activating the DP receptor.

DP Receptor Signaling Pathways

Prostaglandin D2 exerts its effects through two distinct G protein-coupled receptors: the DP1 and DP2 receptors. This compound is primarily an agonist for the DP1 receptor.

-

DP1 Receptor Signaling: The DP1 receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.

-

DP2 Receptor (CRTH2) Signaling: In contrast, the DP2 receptor (also known as CRTH2) is coupled to an inhibitory G protein (Gi). Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Signaling Pathway Diagrams

Caption: DP1 Receptor Signaling Pathway.

Caption: DP2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound as a DP-receptor agonist involves standard pharmacological assays. Below are representative protocols for the key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the DP receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human DP1 receptor (e.g., HEK293 cells).

-

Radiolabeled PGD2 (e.g., [3H]PGD2).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]PGD2 (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]PGD2 against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Competitive Binding Assay Workflow.

Functional cAMP Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled DP1 receptor.

Materials:

-

A cell line expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

-

This compound at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the DP1-expressing cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor in a serum-free medium.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Caption: Functional cAMP Assay Workflow.

Conclusion

This compound is a well-characterized, high-affinity, and potent agonist of the DP1 receptor. Its activity, comparable to the endogenous ligand PGD2, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the DP1 receptor signaling pathway. The experimental methodologies outlined in this guide represent standard and robust approaches for the pharmacological characterization of such compounds, providing a framework for future research and drug development efforts targeting the PGD2-DP receptor system.

References

ZK110841: A Technical Overview of its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK110841 is a synthetic organic compound classified as a prostaglandin D2 (PGD2) analogue. It is recognized primarily for its potent agonist activity at the prostanoid DP1 receptor. This technical guide consolidates the publicly available information on the synthesis, chemical properties, and biological activities of this compound, presenting it in a structured format for researchers and professionals in drug development. While specific, detailed proprietary synthesis and experimental protocols for this compound are not extensively documented in the public domain, this guide provides a comprehensive overview based on existing literature.

Chemical and Physical Properties

While a detailed synthesis protocol for this compound is not publicly available, its classification as a prostaglandin analogue suggests a complex multi-step organic synthesis. The IUPHAR/BPS Guide to PHARMACOLOGY provides some calculated physico-chemical properties for this compound.

| Property | Value |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 9 |

Biological Activity and Properties

This compound is a potent agonist for the prostanoid DP1 receptor, which is a G protein-coupled receptor. Its binding affinity and functional activity have been characterized in various studies.

Quantitative Biological Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various prostanoid receptors.

Table 1: Binding Affinity of this compound for Prostanoid Receptors

| Receptor | Species | Assay Type | Ki (nM) | Reference |

| DP1 | Human | Radioligand Binding | 0.3 | [1] |

| EP1 | Human | Radioligand Binding | 166 | |

| EP4 | Human | Radioligand Binding | 845 | [2] |

Table 2: Functional Activity of this compound

| Receptor | Species | Functional Assay | EC50 (nM) | Reference |

| DP1 | Human | cAMP Generation Assay | 0.2 | [1] |

Experimental Protocols

Detailed experimental protocols for studies specifically focused on this compound are not available in the public literature. However, based on the types of data reported, the following are general methodologies likely employed in the characterization of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand (in this case, this compound) to its receptor.

-

Membrane Preparation: Cells expressing the receptor of interest (e.g., DP1 or EP1) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Generation Assays

These functional assays are used to determine the effect of a ligand on the signaling pathway of a Gs-coupled receptor, such as the DP1 receptor.

-

Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

cAMP Measurement: After a defined incubation period, the intracellular levels of cyclic adenosine monophosphate (cAMP) are measured. This is often done using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.

-

Data Analysis: The concentration-response data is plotted to determine the concentration of this compound that produces 50% of the maximal response (EC50).

Signaling Pathways

This compound primarily acts on the DP1 receptor, a Gs-coupled GPCR. It also shows some interaction with the EP1 receptor, a Gq-coupled GPCR. The signaling pathways for these receptors are depicted below.

Caption: DP1 Receptor Signaling Pathway activated by this compound.

Caption: EP1 Receptor Signaling Pathway with weak interaction from this compound.

Conclusion

This compound is a valuable research tool for studying the roles of the prostanoid DP1 receptor in various physiological and pathological processes. While detailed information regarding its synthesis and specific experimental protocols is limited in the public domain, the available data on its biological activity and the general understanding of its mechanisms of action provide a solid foundation for its application in research. The data and diagrams presented in this guide offer a concise summary for scientists and professionals working in the field of drug discovery and development. Further research and publication of more detailed studies would be beneficial for a more complete understanding of this potent prostaglandin analogue.

References

In Vitro Profile of ZK110841: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological profile of ZK110841, a known antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptor pharmacology and related therapeutic areas.

This compound has been characterized as a partial agonist at the human EP1 receptor. The following sections detail its binding affinity, the experimental procedures used for its characterization, and the signaling pathway associated with its target.

Quantitative Data Summary

The binding affinity of this compound for the human EP1 prostanoid receptor has been determined through radioligand binding assays. The key quantitative metric is presented in the table below.

| Compound | Receptor | Species | Parameter | Value | Reference |

| This compound | EP1 | Human | pKi | 6.8 | [1] |

Table 1: Binding Affinity of this compound for the Human EP1 Receptor. The pKi value represents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of this compound. A higher pKi value corresponds to a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with the EP1 receptor was primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard practices for this type of experiment.

Radioligand Competition Binding Assay for EP1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human EP1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human EP1 prostanoid receptor.

-

Radioligand: [³H]-PGE2 (Tritiated Prostaglandin E2).

-

Test Compound: this compound.

-

Assay Buffer: Specific buffer composition as optimized for the EP1 receptor binding assay.

-

Filtration Apparatus: 96-well plate harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: HEK-293 cells expressing the human EP1 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of [³H]-PGE2.

-

Varying concentrations of the unlabeled test compound, this compound.

-

A fixed amount of cell membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The amount of specifically bound [³H]-PGE2 is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PGE2) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) is calculated by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream cellular responses.

References

ZK110841 and Neutrophil Activation: A Technical Guide on a Putative Interaction

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential relationship between the compound ZK110841 and the activation of neutrophils. A comprehensive review of publicly available scientific literature reveals no direct studies investigating the effects of this compound on any aspect of neutrophil function, including chemotaxis, degranulation, or oxidative burst.

However, based on the known pharmacological target of this compound, a hypothetical framework for its potential interaction with neutrophils can be constructed. This compound is identified as a partial agonist for the prostanoid EP1 receptor. Prostanoid receptors, particularly those for prostaglandin E2 (PGE2), are well-established modulators of inflammatory responses, and neutrophils are key players in these processes.

The Prostanoid EP1 Receptor: The Target of this compound

Prostaglandin E2 (PGE2) exerts its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[1]

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.

This compound has been characterized as a partial agonist for the EP1 receptor. This means that it binds to and activates the receptor, but with a lower maximal effect than a full agonist.

Prostanoid Receptors and Neutrophil Function: An Overview

The role of PGE2 in modulating neutrophil activation is complex and often subtype-dependent. Much of the existing research points to the inhibitory effects of PGE2 on neutrophil function, primarily mediated by the cAMP-elevating EP2 and EP4 receptors. Activation of EP2 and EP4 receptors has been shown to suppress key neutrophil activities such as the production of reactive oxygen species (ROS), biosynthesis of leukotrienes, and migration.

The role of the EP1 receptor in neutrophils is less clearly defined, and some studies suggest it may not play a significant inhibitory role in certain contexts. For instance, one study found that an EP1 receptor agonist had no inhibitory effect on FMLP-stimulated rat neutrophils. This finding, if applicable to human neutrophils, would suggest that this compound, acting as an EP1 agonist, may have limited direct impact on neutrophil activation.

Putative Signaling Pathway of this compound in Neutrophils

Given that this compound is an EP1 receptor partial agonist, its interaction with neutrophils would likely initiate the Gq-mediated signaling cascade. The following diagram illustrates this hypothetical pathway.

Experimental Protocols: A Methodological Gap

Due to the absence of direct studies on this compound and neutrophil activation, no specific experimental protocols can be provided. However, for researchers interested in investigating this potential interaction, a general workflow is proposed below.

Quantitative Data: A Call for Future Research

As no studies have been published on the interaction between this compound and neutrophils, there is no quantitative data to present. The table below is a template that could be used to summarize such data if it were to become available through future research.

| Neutrophil Function | Assay | Activator | This compound Effect (IC50/EC50) | Reference |

| Chemotaxis | Boyden Chamber | fMLP | Data Not Available | N/A |

| Degranulation (MPO Release) | Colorimetric Assay | PMA | Data Not Available | N/A |

| Oxidative Burst (ROS Production) | DHR123 Flow Cytometry | LPS | Data Not Available | N/A |

Conclusion and Future Directions

Future research is warranted to elucidate the specific effects, if any, of this compound on neutrophil functions. Such studies would need to employ a range of in vitro assays to measure chemotaxis, degranulation, and oxidative burst in the presence of varying concentrations of this compound. These investigations would be crucial in determining whether the EP1 receptor represents a viable target for modulating neutrophil-mediated inflammation and whether this compound holds any therapeutic potential in this context.

References

In-depth Pharmacological Profile of ZK110841: Information Not Publicly Available

An exhaustive search for the pharmacological profile of the compound designated as ZK110841 has revealed a significant lack of publicly available data. Despite extensive queries for its mechanism of action, binding affinity, in vivo and in vitro studies, and associated experimental protocols, no detailed scientific literature, patents containing pharmacological data, or comprehensive database entries could be located.

The primary and recurring source of information for this compound is its entry in the IUPHAR/BPS Guide to PHARMACOLOGY.[1][2] This database identifies this compound as a synthetic organic compound but does not provide any quantitative data regarding its pharmacological activity. Key information such as its molecular target, binding affinities (e.g., Ki or IC50 values), or functional effects in biological assays is not listed.

Further targeted searches for scientific publications, patents, or other technical documents that would describe the pharmacological characterization of this compound were unsuccessful.

Due to the absence of detailed and verifiable pharmacological data in the public domain, it is not possible to construct the requested in-depth technical guide on this compound. The core requirements, including the presentation of quantitative data in tables, detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be met.

It is possible that this compound is an internal research compound that has not been described in publicly accessible literature or that it is an older designation for a compound that was not further developed or has been renamed. Without access to proprietary or unpublished research data, a comprehensive pharmacological profile cannot be generated.

References

ZK110841: A Technical Guide for Prostaglandin DP1 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK110841 is a potent and selective synthetic agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. As a stable analog of PGD2, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the DP1 receptor. This receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The DP1 receptor is implicated in various biological processes, including the regulation of immune responses, sleep, and cardiovascular function. This technical guide provides an in-depth overview of this compound, including its binding affinity, mechanism of action, and detailed protocols for its use in key experimental assays.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound for the human prostaglandin DP1 receptor.

Table 1: Binding Affinity of Prostanoid Receptor Ligands at the Human DP1 Receptor

| Ligand | Kᵢ (nM) |

| This compound | 0.3 |

| PGD₂ | 0.6 |

| BW245C | 0.4 |

| L-644,698 | 0.9 |

| BW A868C | 2.3 |

Kᵢ represents the inhibitor constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Table 2: Functional Potency of DP1 Receptor Agonists

| Agonist | EC₅₀ (nM) for cAMP Generation |

| This compound | 0.2 |

| PGD₂ | 0.5 |

| BW245C | 0.3 |

| L-644,698 | 0.5 |

EC₅₀ represents the half-maximal effective concentration, indicating the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Signaling Pathway

Activation of the DP1 receptor by this compound initiates a Gs protein-coupled signaling cascade, leading to the production of the second messenger cAMP.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the DP1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human DP1 receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGD₂), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled DP1 agonist).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate cAMP production in cells expressing the DP1 receptor, thereby determining its functional potency (EC₅₀).

Methodology:

-

Cell Culture: Seed cells stably expressing the human DP1 receptor into a 96-well plate and culture overnight.

-

Assay Preparation: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: Add serial dilutions of this compound to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective agonist of the prostaglandin DP1 receptor. Its stability and well-characterized pharmacological profile make it an indispensable tool for elucidating the diverse roles of DP1 receptor signaling in health and disease. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound in various in vitro systems.

ZK110841: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZK110841, a synthetic prostaglandin D2 (PGD2) mimetic. It details the compound's history, from its development by Schering AG, to its characterization as a potent prostanoid receptor agonist. This document collates available quantitative data on its receptor binding affinities and functional activity, outlines key experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

This compound, systematically named (Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid, is a synthetic organic compound developed by the pharmaceutical company Schering AG. It was designed as a stable and potent mimetic of the naturally occurring prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[3] However, the therapeutic utility of PGD2 is limited by its chemical instability and rapid metabolism in vivo. This compound was developed to overcome these limitations, providing a valuable pharmacological tool for investigating PGD2-mediated pathways.[1]

History and Discovery

This compound emerged from the prostaglandin research program at Schering AG. The initial disclosure of this compound and its biological activity appears to be in a 1988 publication by Thierauch et al. in the journal Prostaglandins. This research positioned this compound as a potent inhibitor of receptor-mediated activation of human neutrophils.[2] Subsequent research further elucidated its pharmacological profile, identifying it as a potent agonist for the prostaglandin DP1 receptor. Further studies explored its activity at other prostanoid receptors, revealing partial agonism at the EP2 receptor. The stability of this compound compared to the labile PGD2 has made it an important tool for classifying PGD2-mediated biological responses.[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid | IUPHAR/BPS Guide |

| CAS Number | 105595-17-3 | IUPHAR/BPS Guide |

| Molecular Formula | C26H41ClO5 | PubChem |

| Molecular Weight | 485.1 g/mol | PubChem |

Quantitative Pharmacological Data

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound for various prostanoid receptors.

| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Reference |

| EP4 | Human | HEK-293 | [3H]-PGE2 | ~845 | Wright et al., 1998 |

| EP4 | Human | HEK-293 | [3H]-PGE2 | 41 | Wright et al., 1998 |

Note: Discrepancies in reported Ki values may arise from different experimental conditions.

Functional Activity

The following table summarizes the reported functional activities (EC50) of this compound at various prostanoid receptors.

| Receptor | Species | Assay | EC50 (nM) | Reference |

| DP1 | Human | cAMP generation | 0.2 | Sharif et al., 2004 |

| EP2 | Human | Functional systems | ~200-700 (partial agonist) | Sharif et al., 2004 |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the activation of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR).[4] Upon binding, this compound induces a conformational change in the DP1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. In human neutrophils, this signaling cascade results in the inhibition of receptor-mediated activation.[1]

Signaling pathway of this compound via the DP1 receptor.

Experimental Protocols

Neutrophil Activation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on neutrophil activation.

Materials:

-

Freshly isolated human neutrophils

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Neutrophil activating agent (e.g., fMLP, PMA)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Multi-well plates (e.g., 96-well)

-

Microplate reader or flow cytometer for readout

Procedure:

-

Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.

-

Resuspend the isolated neutrophils in RPMI-1640 with 10% FBS to a final concentration of 1-5 x 10^6 cells/mL.

-

Plate the neutrophils into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C in a humidified 5% CO2 atmosphere.

-

Add the neutrophil activating agent (e.g., fMLP) to the wells to induce activation.

-

Incubate for an appropriate time depending on the activation marker being measured (e.g., 15-60 minutes).

-

Assess neutrophil activation using a suitable method, such as:

-

Oxidative Burst: Measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DHR123) and a microplate reader or flow cytometer.

-

Degranulation: Measure the release of granule enzymes (e.g., myeloperoxidase) into the supernatant using an ELISA kit.

-

Chemotaxis: Measure the migration of neutrophils towards a chemoattractant in a Boyden chamber assay.

-

-

Analyze the data to determine the inhibitory effect of this compound on neutrophil activation.

Workflow for a neutrophil activation assay.

Cyclic AMP (cAMP) Measurement Assay

This protocol provides a general method for quantifying changes in intracellular cAMP levels in response to this compound.

Materials:

-

Cultured cells expressing the DP1 receptor (e.g., HEK-293-DP1)

-

Cell culture medium

-

This compound stock solution

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

-

Multi-well plates

Procedure:

-

Seed the DP1-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.

-

Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

-

Quantify the intracellular cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cAMP production.

Conclusion

This compound has proven to be a valuable pharmacological tool for the study of prostaglandin D2-mediated signaling. Its stability and potent agonism at the DP1 receptor have enabled detailed investigations into the role of this pathway in various physiological and pathological contexts, particularly in inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PGD2-DP1 axis.

References

- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGD2 and its mimetic ZK 110.841 are potent inhibitors of receptor-mediated activation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 4. Prostaglandin E2 inhibits neutrophil extracellular trap formation through production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hypothetical Anti-Cancer Compound "Hypothetin" in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed experimental protocols for the characterization of a hypothetical anti-cancer compound, designated "Hypothetin," in a cell culture setting. Due to the absence of publicly available information regarding a compound with the identifier ZK110841, this guide has been created as a comprehensive template. The methodologies outlined herein are standard assays used to evaluate the efficacy and mechanism of action of novel anti-proliferative agents. The experimental data and signaling pathways presented are illustrative examples to guide the user in their own research.

Data Presentation

The following tables represent example data that could be generated when evaluating "Hypothetin."

Table 1: Dose-Response Effect of Hypothetin on Cell Viability

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 1 | 75.1 | 6.1 |

| 10 | 48.2 | 5.5 |

| 50 | 20.7 | 3.9 |

| 100 | 5.4 | 2.1 |

Table 2: Effect of Hypothetin (10 µM) on Cell Cycle Distribution

| Cell Cycle Phase | Vehicle Control (%) | Hypothetin Treated (%) |

| G0/G1 | 55.2 | 75.8 |

| S | 30.1 | 10.3 |

| G2/M | 14.7 | 13.9 |

Table 3: Induction of Apoptosis by Hypothetin (10 µM) after 48 hours

| Population | Vehicle Control (%) | Hypothetin Treated (%) |

| Viable (Annexin V- / PI-) | 96.1 | 60.5 |

| Early Apoptosis (Annexin V+ / PI-) | 2.5 | 25.3 |

| Late Apoptosis (Annexin V+ / PI+) | 0.8 | 10.2 |

| Necrotic (Annexin V- / PI+) | 0.6 | 4.0 |

Experimental Protocols

Cell Culture

Standard cell culture techniques should be followed. For example, human cancer cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) can be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1][2][3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Hypothetin (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Hypothetin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Hypothetin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentration of Hypothetin and a vehicle control for the chosen duration.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Hypothetin

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Hypothetin and a vehicle control.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at 4°C.

-

Wash the cells with PBS and resuspend in a staining buffer containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the mechanism of action of Hypothetin.

Materials:

-

Cell culture dishes

-

Cancer cell line of interest

-

Complete culture medium

-

Hypothetin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against proteins involved in apoptosis or cell cycle regulation)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with Hypothetin and a vehicle control.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway inhibited by "Hypothetin".

Experimental Workflow Diagram

Caption: General workflow for characterizing "Hypothetin".

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L [agris.fao.org]

- 3. Phenolic compounds and biological activity of Kitaibelia vitifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paxalisib | C18H22N8O2 | CID 57384863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of Pumpkin Byproducts: Antimicrobial and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Information regarding ZK110841 in Neutrophil Studies is Currently Unavailable

Despite a comprehensive search, no publicly available scientific literature or data could be found for a compound with the identifier "ZK110841" in the context of neutrophil studies or any other biological research.

Extensive searches were conducted to locate information regarding the mechanism of action, experimental protocols, and quantitative data for this compound. These searches included queries for the compound itself, potential alternative names, and its use as a pharmacological inhibitor of neutrophil function. The lack of any specific results suggests that "this compound" may be an incorrect or outdated identifier, a compound that was not advanced in development, or information about it is not in the public domain.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.

For researchers, scientists, and drug development professionals interested in studying neutrophil function, a vast array of well-characterized pharmacological inhibitors are available. These compounds target various aspects of neutrophil biology, including:

-

Chemotaxis and Migration: Inhibitors of signaling pathways crucial for cell movement, such as phosphoinositide 3-kinases (PI3Ks).

-

Degranulation: Agents that block the release of cytotoxic and inflammatory contents from neutrophil granules.

-

Oxidative Burst: Inhibitors of the NADPH oxidase enzyme complex, which is responsible for the production of reactive oxygen species (ROS).

-

Neutrophil Extracellular Trap (NET) formation: Compounds that interfere with the process of NETosis.

-

Apoptosis: Modulators of neutrophil survival and programmed cell death, which are critical for the resolution of inflammation.

Should you have an alternative compound name or a specific pathway of interest in neutrophil biology, we would be pleased to provide detailed information and protocols for a well-documented pharmacological agent. We recommend verifying the compound identifier and consulting internal documentation or the original source of the information for "this compound".

Application Notes and Protocols for ZK110841 in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ZK110841, a selective antagonist for the prostanoid EP1 receptor, for its application in in vivo research. This document includes a summary of dosage information extrapolated from related compounds, detailed experimental protocols, and diagrams illustrating its signaling pathway and a general experimental workflow.

Introduction

This compound is a potent and selective antagonist of the E-type prostanoid 1 (EP1) receptor. The EP1 receptor is a G-protein coupled receptor that mediates a variety of physiological and pathological processes, including inflammation, pain, and carcinogenesis. As an antagonist, this compound blocks the binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor, thereby inhibiting its downstream signaling pathways. This makes this compound a valuable tool for investigating the role of the EP1 receptor in various disease models.

Data Presentation: Dosage Information for EP1 Receptor Antagonists in In Vivo Studies

| Compound | Animal Model | Dosage | Route of Administration | Observed Effects |

| ONO-8711 | Rat (Chronic Constriction Injury Model) | 10, 30 mg/kg | Oral | Reduction in hyperalgesia and allodynia |

| Unnamed EP1 antagonist | Mouse (Prostate Cancer Model) | Not specified | Oral (in feed) | Delayed prostate cancer progression |

| SC51089 / SC51322 | Mouse (Hippocampal Slice Culture - OGD) | 10µM | In vitro | Neuroprotection |

| Compound 17 | Mouse (Anesthetized) | Not specified | Subcutaneous | Attenuation of vasopressor activity |

Experimental Protocols

The following are generalized protocols for in vivo studies involving an EP1 receptor antagonist like this compound, based on methodologies used for similar compounds. Researchers should optimize these protocols based on their specific animal model and research question.

Protocol 1: Evaluation of Analgesic Effects in a Neuropathic Pain Model

-

Animal Model: Adult male Sprague-Dawley rats (200-250g).

-

Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) of the sciatic nerve.

-

Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 5 ml/kg).

-

Administration: Administer this compound or vehicle orally via gavage once daily, starting from the day of surgery and continuing for 14 days.

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at regular intervals after drug administration.

-

Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source at baseline and at regular intervals.

-

-

Endpoint Analysis: At the end of the study, animals can be euthanized, and relevant tissues (e.g., spinal cord, dorsal root ganglia) can be collected for further analysis (e.g., immunohistochemistry, Western blotting).

Protocol 2: Investigation of Anti-tumor Effects in a Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells known to express the EP1 receptor.

-

Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days.

-

Drug Preparation: Formulate this compound for the chosen route of administration (e.g., in drinking water, formulated in feed, or for intraperitoneal injection).

-

Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or vehicle daily.

-

Endpoint Analysis:

-

Continue treatment for a predefined period or until tumors in the control group reach a predetermined size.

-

Monitor animal weight and general health throughout the study.

-

At the study endpoint, euthanize the animals, excise the tumors, and measure their weight.

-

Tumor tissue can be used for histological analysis or molecular studies.

-

Mandatory Visualization

Signaling Pathway of the EP1 Receptor

The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor by its ligand, PGE2, and the point of inhibition by this compound.

Application Notes and Protocols for Prostaglandin F2α Analogs in Glaucoma Research Models

Note on ZK110841: Comprehensive searches for the compound "this compound" did not yield specific information under this identifier. It is plausible that this compound is an internal development code, a less common synonym for a known prostaglandin analog, or a designation not widely reported in public literature. The following application notes and protocols are therefore based on the well-established class of Prostaglandin F2α (PGF2α) analogs, which are the standard of care and a primary focus of research in glaucoma management.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] PGF2α analogs are a first-line therapy for glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic side-effect profile.[1][2][3] These compounds are synthetic derivatives of the endogenous prostaglandin F2α and are crucial tools in preclinical glaucoma research to investigate mechanisms of IOP reduction and to evaluate novel therapeutic strategies. Commonly studied PGF2α analogs include latanoprost, travoprost, and bimatoprost.[1][3]

Mechanism of Action

PGF2α analogs primarily reduce IOP by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[1][4] This is a secondary, or "unconventional," outflow pathway. The proposed mechanisms include:

-

Extracellular Matrix Remodeling: PGF2α analogs are believed to upregulate the expression of matrix metalloproteinases (MMPs) in the ciliary muscle. These enzymes remodel the extracellular matrix, reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.

-

Ciliary Muscle Relaxation: Relaxation of the ciliary muscle can also contribute to increased uveoscleral outflow.[1]

-

Trabecular Meshwork Outflow: Some evidence also suggests a modest effect on the conventional trabecular meshwork outflow pathway.[1]

The signaling cascade is initiated by the binding of the PGF2α analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] This activates downstream signaling pathways, including the phospholipase C pathway, leading to an increase in intracellular calcium and activation of protein kinase C.

Application in Glaucoma Research Models

PGF2α analogs are widely used in various animal models of glaucoma to study their IOP-lowering effects and neuroprotective potential.

Common Animal Models:

-

Laser-Induced Ocular Hypertension: A common model where laser photocoagulation is applied to the trabecular meshwork of non-human primates or rodents to induce a sustained elevation in IOP.

-

Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids can elevate IOP in certain animal species, mimicking a form of secondary glaucoma.

-

Genetic Models: Some rodent strains are genetically predisposed to developing glaucoma.

-

Normotensive Glaucoma Models: These models focus on optic nerve damage independent of high IOP.

Key Research Applications:

-

Efficacy Studies: To determine the dose-response relationship and the magnitude of IOP reduction.

-

Mechanism of Action Studies: To investigate the molecular pathways involved in increased aqueous humor outflow.

-

Neuroprotection Studies: To assess whether these analogs have a direct protective effect on retinal ganglion cells, independent of their IOP-lowering effect.

-

Comparative Studies: To compare the efficacy and side-effect profiles of different PGF2α analogs.

Experimental Protocols

Protocol 1: Evaluation of IOP-Lowering Efficacy in a Laser-Induced Ocular Hypertension Model (Cynomolgus Monkey)

Objective: To determine the effect of a topical PGF2α analog on IOP in glaucomatous monkey eyes.

Materials:

-

Cynomolgus monkeys with stable, laser-induced unilateral ocular hypertension.

-

PGF2α analog solution (e.g., 0.005% latanoprost) in a sterile ophthalmic vehicle.

-

Vehicle control solution.

-

Calibrated tonometer suitable for monkeys (e.g., Tono-Pen).

-

Proparacaine hydrochloride ophthalmic solution (0.5%) for topical anesthesia.

-

Pilocarpine solution (for pupil constriction, if necessary for tonometry).

Procedure:

-

Animal Acclimatization and Baseline IOP Measurement:

-

Acclimatize animals to the experimental procedures to minimize stress-related IOP fluctuations.

-

Measure baseline IOP in both eyes of each monkey for several days prior to treatment to establish a stable baseline. Measurements should be taken at the same time each day.

-

-

Drug Administration:

-

On the first day of treatment, measure the pre-dose baseline IOP.

-

Administer a single drop (typically 25-30 µL) of the PGF2α analog solution to the cul-de-sac of the glaucomatous eye.

-

Administer the vehicle solution to the contralateral (control) eye or to a separate group of control animals.

-

-

Post-Dose IOP Measurements:

-

Measure IOP at regular intervals post-administration (e.g., 2, 4, 6, 8, and 24 hours) for several consecutive days.

-

For chronic studies, administer the drug once daily for the duration of the study and continue with daily IOP measurements.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for each time point.

-

Compare the IOP reduction in the treated eye versus the control eye.

-

Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the IOP-lowering effect.

-

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical IOP-Lowering Effect of a PGF2α Analog in a Monkey Model of Glaucoma

| Time Post-Dose (hours) | Mean Baseline IOP (mmHg) ± SEM | Mean IOP (mmHg) ± SEM (Vehicle) | Mean IOP (mmHg) ± SEM (PGF2α Analog) | Mean Change from Baseline (mmHg) ± SEM (PGF2α Analog) | % IOP Reduction |

| 0 | 30.5 ± 1.2 | 30.4 ± 1.3 | 30.6 ± 1.1 | 0 | 0% |

| 2 | 30.5 ± 1.2 | 30.1 ± 1.2 | 26.8 ± 1.0 | -3.8 ± 0.5 | 12.5% |

| 4 | 30.5 ± 1.2 | 29.8 ± 1.1 | 24.1 ± 0.9 | -6.4 ± 0.6 | 21.0% |

| 6 | 30.5 ± 1.2 | 29.5 ± 1.3 | 22.3 ± 0.8 | -8.2 ± 0.7 | 26.9% |

| 8 | 30.5 ± 1.2 | 29.6 ± 1.2 | 21.9 ± 0.7 | -8.6 ± 0.6 | 28.2% |

| 24 | 30.5 ± 1.2 | 30.2 ± 1.1 | 23.5 ± 0.9 | -7.0 ± 0.8 | 23.0% |

Table 2: Comparison of Commonly Used PGF2α Analogs

| Compound | Typical Concentration | Peak IOP Reduction | Key Side Effects |

| Latanoprost | 0.005% | 25-32%[3] | Iris pigmentation, eyelash growth, conjunctival hyperemia |

| Travoprost | 0.004% | 25-32%[3] | Conjunctival hyperemia, eyelash growth, iris pigmentation |

| Bimatoprost | 0.01% or 0.03% | 27-33%[3] | Conjunctival hyperemia (more frequent), eyelash growth, iris pigmentation |

Conclusion

PGF2α analogs are indispensable tools in glaucoma research. The protocols and information provided herein offer a framework for their application in preclinical models to investigate the pathophysiology of glaucoma and to evaluate novel therapeutic interventions. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK110841: A Potent Tool for Interrogating PGD2 Signaling Pathways